

Technical Monograph: Spectroscopic Profiling of (2,5-Dibromophenyl)methanamine

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Compound of Interest

Compound Name: (2,5-Dibromophenyl)methanamine

CAS No.: 1214331-41-5

Cat. No.: B1529406

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Introduction & Structural Context

(2,5-Dibromophenyl)methanamine (also known as 2,5-Dibromobenzylamine) serves as a pivotal intermediate in the synthesis of bioactive heterocyclic compounds. Its structure features a primary amine attached to a benzylic carbon, with bromine atoms occupying the ortho (2) and meta (5) positions relative to the methanamine group.

The presence of two heavy halogen atoms significantly influences its spectroscopic signature, particularly in Mass Spectrometry (isotopic patterns) and NMR (spin-spin coupling). This guide outlines the definitive identification protocols.

Synthesis & Sample Preparation

To understand potential impurity peaks in spectroscopic data, one must recognize the synthesis origin. This compound is typically prepared via:

- Reduction of 2,5-dibromobenzonitrile or 2,5-dibromobenzamide.
- Gabriel Synthesis using 2,5-dibromobenzyl bromide.

Sample Preparation for Analysis:

- NMR: Dissolve ~10 mg in 0.6 mL

(Chloroform-d). TMS (0.00 ppm) is the internal standard.

- MS: Dilute in Methanol/Water + 0.1% Formic Acid for ESI+.
- IR: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.

Mass Spectrometry (MS) Analysis

The mass spectrum is the most diagnostic tool for this compound due to the distinct isotopic abundance of Bromine (

and

).

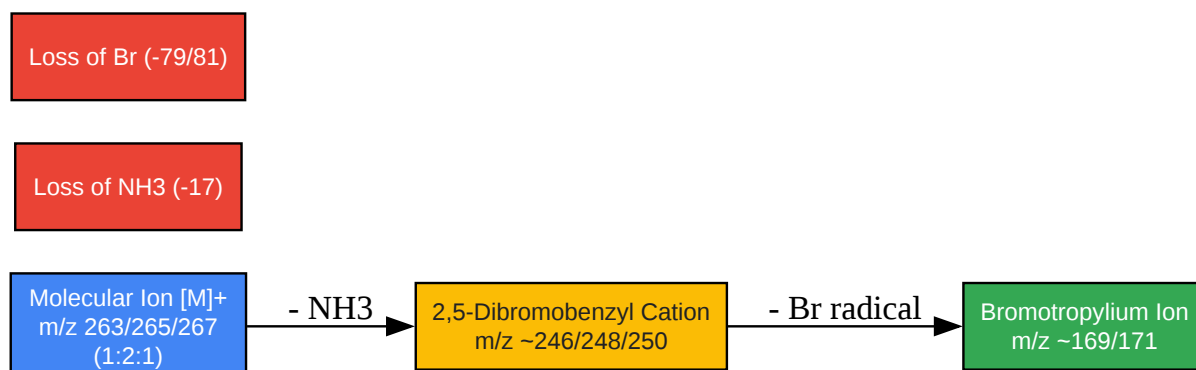
Isotopic Pattern (The "1:2:1" Rule)

Unlike chlorinated compounds (3:1), a dibromo-compound exhibits a triplet molecular ion cluster with an approximate intensity ratio of 1:2:1.

Ion Species	m/z (approx)	Relative Abundance	Origin
M+	263	50%	
M+2	265	100% (Base)	
M+4	267	50%	

Fragmentation Pathway

The primary fragmentation involves the cleavage of the benzylic amine, often generating a stabilized tropylium-like cation or losing the ammonia group.



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Figure 1: Proposed ESI+ Fragmentation Pathway for **(2,5-Dibromophenyl)methanamine**.

Infrared Spectroscopy (IR)

The IR spectrum validates the functional groups. The absence of a carbonyl stretch (1650-1750

) confirms full reduction if synthesized from an amide.

Frequency ()	Vibration Mode	Diagnostic Note
3300 - 3380	N-H Stretch	Doublet (Primary Amine)
2850 - 2950	C-H Stretch	Aliphatic ()
3000 - 3100	C-H Stretch	Aromatic
1580, 1470	C=C Ring Stretch	Aromatic Skeleton
1000 - 1100	C-N Stretch	Primary Amine
600 - 700	C-Br Stretch	Strong, characteristic halogen band

Nuclear Magnetic Resonance (NMR)

Proton (¹H) NMR

Solvent:

Frequency: 400 MHz

The aromatic region is complex due to the 1,2,5-substitution pattern.

- H3 and H4 are ortho to each other.
- H6 is meta to H4 and para to H3 (isolated by substituents).

Shift (ppm)	Multiplicity	Integration	Assignment	Coupling (Hz)
1.65	Broad Singlet	2H		Exchangeable with
3.92	Singlet	2H		Benzylic methylene
7.23	Doublet of Doublets	1H	Ar-H4	
7.45	Doublet	1H	Ar-H3	
7.61	Doublet	1H	Ar-H6	

Note: Chemical shifts are estimates based on substituent additivity rules (Silverstein et al.) relative to benzene, corrected for steric compression of the ortho-bromo group.

Carbon (¹³C) NMR

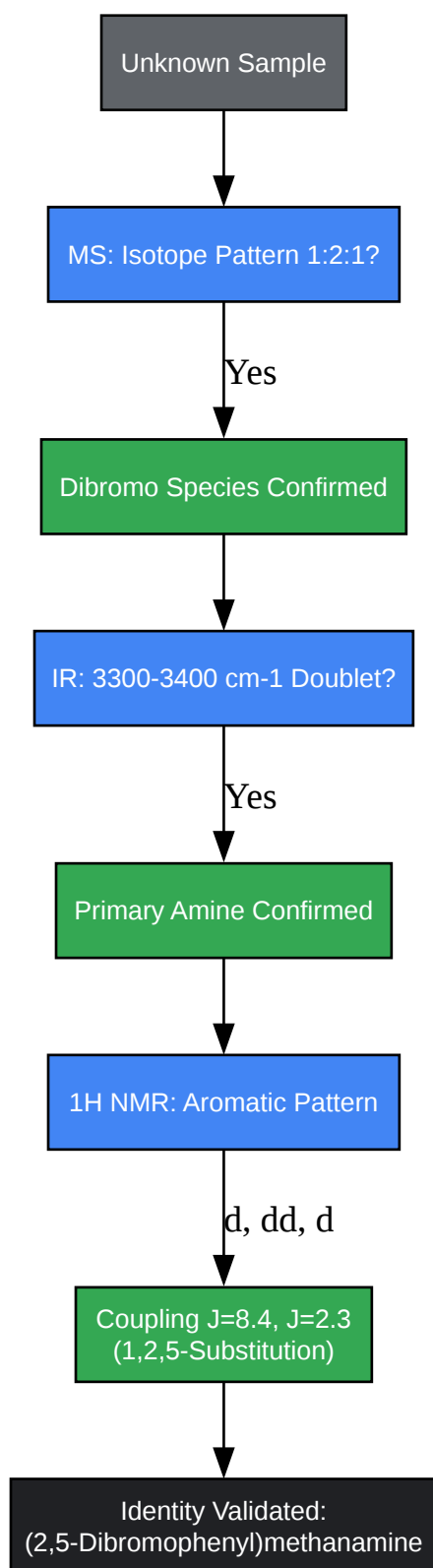
Solvent:

Decoupling: Proton-decoupled

Shift (ppm)	Carbon Type	Assignment
45.8		Benzylic Carbon
120.5	Quaternary C-Br	C2 (Ortho to alkyl)
122.8	Quaternary C-Br	C5 (Meta to alkyl)
130.4	CH	C4
133.1	CH	C3
134.5	CH	C6
142.0	Quaternary C-N	C1 (Ipso)

Structural Elucidation Workflow

The following logic flow illustrates how to confirm the structure using the data above.



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Figure 2: Logical decision tree for validating the 2,5-dibromo substitution pattern.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77726, 2,5-Dibromobenzylamine. Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for additivity rules and coupling constants).
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